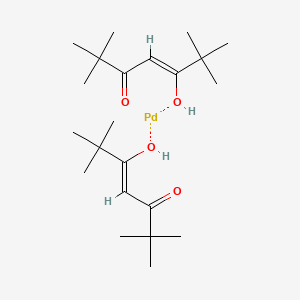
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is an organometallic compound with the chemical formula Pd(C_11H_19O_2)_2. It is a coordination complex where palladium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and volatility, making it useful in various chemical processes, particularly in the field of material science and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) typically involves the reaction of palladium(II) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium(0), which is often used in catalysis.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often use phosphines or amines as substituting ligands
Major Products
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles.
Substitution: New palladium complexes with different ligands
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of palladium nanoparticles and other palladium-containing compounds.
Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of thin films and coatings, particularly in the electronics industry.
Mechanism of Action
The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) exerts its effects is primarily through its ability to act as a catalyst. The palladium center can undergo oxidation and reduction cycles, facilitating various chemical transformations. The 2,2,6,6-tetramethyl-3,5-heptanedione ligands stabilize the palladium center, allowing it to participate in catalytic cycles without decomposing .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
Uniqueness
Compared to similar compounds, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) is unique due to its higher stability and volatility, making it particularly useful in vapor deposition processes. Its catalytic properties are also superior in certain reactions, such as cross-coupling reactions, where palladium catalysts are preferred .
Properties
Molecular Formula |
C22H40O4Pd |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
InChI Key |
BAMDVVIRBULKGA-ATMONBRVSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















